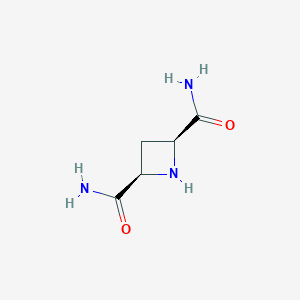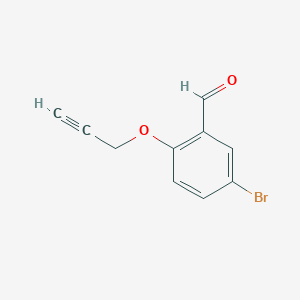![molecular formula C12H8Br2N4O3 B048727 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione CAS No. 121732-18-1](/img/structure/B48727.png)
2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione, also known as IQM-9, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. IQM-9 is a quinazoline-based derivative that has been shown to exhibit promising biological activities, including antitumor, antiviral, and antibacterial properties.
科学研究应用
2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its antitumor activity. Studies have shown that 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione exhibits potent cytotoxicity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione has been shown to inhibit the growth of tumors in animal models, suggesting its potential as a cancer therapeutic agent.
作用机制
The mechanism of action of 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione is not fully understood. However, studies have suggested that it may act through multiple pathways, including the inhibition of topoisomerase II and the induction of apoptosis. Topoisomerase II is an enzyme that is involved in DNA replication and transcription, and its inhibition can lead to the disruption of cell division and ultimately cell death. Apoptosis, or programmed cell death, is a natural process that eliminates damaged or abnormal cells from the body. 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione has been shown to exhibit a range of biochemical and physiological effects. In addition to its antitumor activity, 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione has been shown to possess antiviral and antibacterial properties. Studies have also suggested that 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione may have anti-inflammatory effects, making it a potential therapeutic agent for a variety of diseases.
实验室实验的优点和局限性
One of the major advantages of 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione for lab experiments is its availability and ease of synthesis. Its potent cytotoxicity and multiple potential therapeutic applications make it an attractive compound for research. However, 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione has some limitations, including its poor solubility in water and low stability in solution. These limitations may make it challenging to work with in certain experimental settings.
未来方向
There are several potential future directions for 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione research. One area of interest is the development of 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione analogs with improved solubility and stability. Another potential direction is the investigation of 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione's mechanism of action in more detail, which could lead to the development of more targeted therapeutic agents. Additionally, 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione's potential as an antibacterial and antiviral agent warrants further investigation. Overall, 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione has shown great potential as a therapeutic agent, and further research is needed to fully understand its biological activities and potential applications.
合成方法
2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione can be synthesized through a multistep process that involves the reaction of 2,6-dibromomethyl-3-methylquinazolin-4(3H)-one with urea and subsequent bromination. The final product is obtained through a reaction with phosgene. The synthesis of 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione has been optimized to improve the yield and purity of the compound, making it more accessible for research purposes.
属性
CAS 编号 |
121732-18-1 |
|---|---|
产品名称 |
2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione |
分子式 |
C12H8Br2N4O3 |
分子量 |
416.02 g/mol |
IUPAC 名称 |
2,6-bis(bromomethyl)-3-methyl-7H-imidazo[4,5-g]quinazoline-4,8,9-trione |
InChI |
InChI=1S/C12H8Br2N4O3/c1-18-5(3-14)17-8-9(18)11(20)7-6(10(8)19)12(21)16-4(2-13)15-7/h2-3H2,1H3,(H,15,16,21) |
InChI 键 |
MQCJZNXFIZZJBD-UHFFFAOYSA-N |
手性 SMILES |
CN1C(=NC2=C1C(=O)C3=C(C2=O)C(=O)N=C(N3)CBr)CBr |
SMILES |
CN1C(=NC2=C1C(=O)C3=C(C2=O)C(=O)NC(=N3)CBr)CBr |
规范 SMILES |
CN1C(=NC2=C1C(=O)C3=C(C2=O)C(=O)N=C(N3)CBr)CBr |
同义词 |
3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 2,6-bis(bromomethyl)-3-methyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



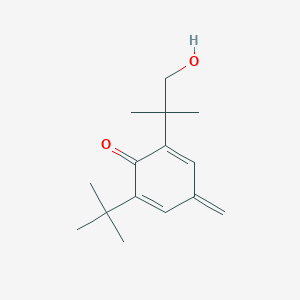
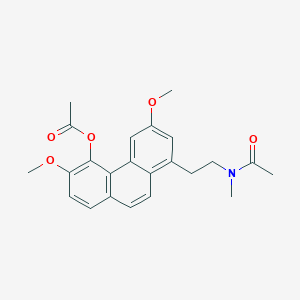

![2-[[2-[[2-(2,5-dioxopyrrolidin-1-yl)-3-phenylpropanoyl]amino]acetyl]amino]-4-methyl-N-naphthalen-2-ylpentanamide](/img/structure/B48650.png)
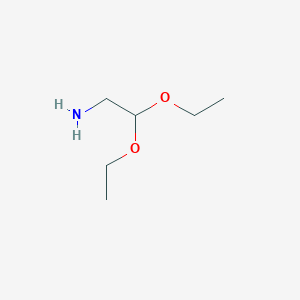
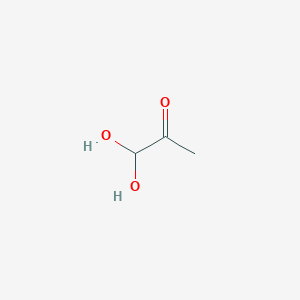
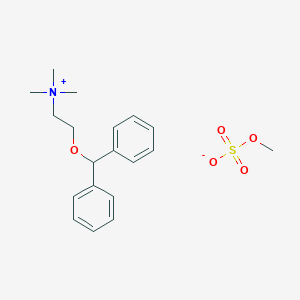
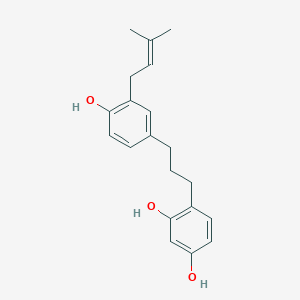
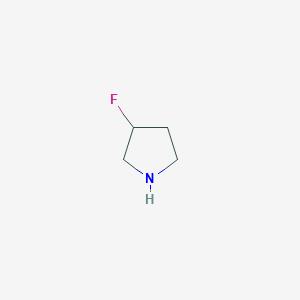
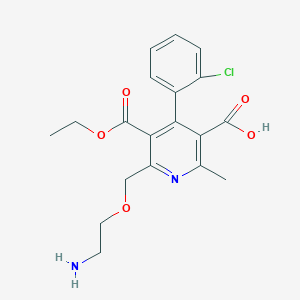
![Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B48659.png)
